Technical Guide: (1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6)
Technical Guide: (1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6)
[1][2][3][4]
Executive Summary
(1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6) is a specialized fluorinated building block used in medicinal chemistry to modulate physicochemical properties of drug candidates.[1] Characterized by a geminal substitution pattern—where a trifluoromethyl (
Chemical Profile & Properties[5][6][7][8]
Identification & Physical Data
The compound is a colorless liquid at room temperature. Its gem-disubstituted nature introduces significant steric hindrance, influencing both its chemical reactivity and its binding kinetics in biological systems.
| Property | Value / Description |
| CAS Number | 371917-15-6 |
| IUPAC Name | [1-(Trifluoromethyl)cyclopentyl]methanol |
| Molecular Formula | |
| Molecular Weight | 168.16 g/mol |
| Structure | Cyclopentane ring with geminal |
| Appearance | Colorless liquid |
| Boiling Point | ~175–180 °C (Predicted @ 760 mmHg) |
| Density | ~1.2 g/cm³ (Predicted) |
| LogP | ~1.8–2.1 (Predicted) |
| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |
Structural Analysis
The trifluoromethyl group is highly electron-withdrawing and lipophilic. When placed geminal to the hydroxymethyl group:
-
Conformational Lock: The bulky
group restricts the rotation of the arm, potentially locking the molecule into a bioactive conformation. -
Metabolic Shielding: The quaternary carbon prevents metabolic oxidation (e.g., by Cytochrome P450) at the
-position, a common failure point for alkyl-substituted drugs. -
pKa Modulation: The electron-withdrawing effect lowers the pKa of the hydroxyl proton slightly compared to a non-fluorinated analog, affecting hydrogen bond donor capability.
Synthesis & Manufacturing Protocol
Synthetic Route: Reduction of Carboxylic Acid
The most reliable route to CAS 371917-15-6 is the reduction of the commercially available precursor, 1-(trifluoromethyl)cyclopentanecarboxylic acid (CAS 277756-44-2). Due to the steric hindrance of the gem-disubstituted center, strong reducing agents like Lithium Aluminum Hydride (
Reaction Mechanism (Graphviz)
Caption: Mechanistic pathway for the reduction of the hindered carboxylic acid precursor using Lithium Aluminum Hydride.
Detailed Experimental Protocol
Reagents:
-
1-(Trifluoromethyl)cyclopentanecarboxylic acid (1.0 equiv)
-
Lithium Aluminum Hydride (
) (2.0 equiv, 1.0 M in THF) -
Anhydrous Tetrahydrofuran (THF)[2]
-
Sodium Sulfate (
)[2] -
Solvents for workup: Diethyl ether, 1M HCl.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
or ). -
Reagent Preparation: Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate) and cool to 0°C using an ice bath. Carefully add the
solution (2.0 equiv) dropwise. Caution: reacts violently with moisture. -
Addition: Dissolve 1-(trifluoromethyl)cyclopentanecarboxylic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the
suspension at 0°C. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If the substrate is particularly hindered, heat to reflux (66°C) for 2–4 hours to ensure completion. Monitor by TLC (stain with
). -
Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Carefully quench excess hydride by adding:
-
mL Water (where
= grams of used) - mL 15% NaOH solution
- mL Water
-
mL Water (where
-
Isolation: Stir the quenched mixture until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Wash the filter cake with diethyl ether.
-
Purification: Dry the combined filtrate over anhydrous
, filter, and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Hexanes/Ethyl Acetate gradient) or distillation if high purity is required.
Applications in Medicinal Chemistry
Bioisosterism and Strategic Design
This scaffold is frequently used as a bioisostere for the tert-butyl group or the cyclohexyl group. The
Biological Logic (Graphviz)
Caption: Structure-Activity Relationship (SAR) logic for incorporating the 1-trifluoromethyl-cyclopentyl motif.
Known Utility
-
Chemokine Receptor Antagonists: Analogous structures (trifluoromethyl-cycloalkyl amines/alcohols) are documented in patent literature for CCR2 and CCR5 antagonists, used in treating inflammatory diseases.
-
Kinase Inhibitors: The motif serves as a robust "anchor" in the ATP-binding pocket or allosteric sites where a hydrophobic, non-oxidizable group is required.
-
Incretin Analogs: Fluorinated cycloalkyl groups are explored to improve the pharmacokinetic profile of peptide mimetics and small molecule GLP-1 agonists.
Safety & Handling
Hazard Classification (GHS):
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautions:
-
Engineering Controls: Always handle in a fume hood. Ground/bond container and receiving equipment to prevent static discharge.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere.
References
-
Nordmann Global. 1-(Trifluoromethyl)cyclopentyl-methanol Product Data. Retrieved from
-
American Elements. [1-(trifluoromethyl)cyclobutyl]methanol Properties (Analogous Data). Retrieved from
-
National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central. Retrieved from
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones and Derivatives. Org.[3][4] Synth. 2005, 82, 115. Retrieved from
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Reduction Mechanism. Retrieved from
-
Google Patents. WO2021034815A1 - Methods of making incretin analogs. Retrieved from
